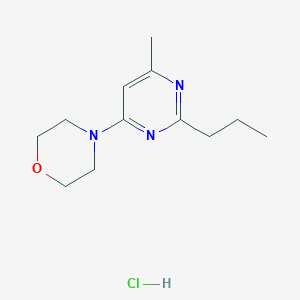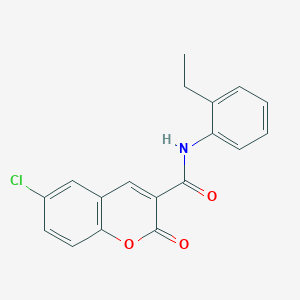
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride, also known as MPMPH, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in various applications.
Mecanismo De Acción
The mechanism of action of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride involves its interaction with certain neurotransmitter receptors in the brain. Specifically, this compound has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. By binding to this receptor, this compound can modulate its activity and affect the function of the associated neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been found to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. These effects make this compound useful in studying the function of certain neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride in lab experiments is its unique mechanism of action. This makes it useful in studying the function of certain neurotransmitter receptors in the brain. Additionally, this compound has been found to have low toxicity and high selectivity for certain receptors, which makes it a useful tool in neuroscience research.
One limitation of using this compound in lab experiments is its relatively high cost compared to other research chemicals. Additionally, this compound has been found to have a short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are many potential future directions for the study of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used to study the function of other neurotransmitter systems in the brain, such as the glutamatergic system. Further research is also needed to determine the long-term effects of this compound in vivo and its potential for toxicity.
Métodos De Síntesis
The synthesis of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride involves the reaction of 6-methyl-2-propyl-4-pyrimidinamine with morpholine in the presence of hydrochloric acid. This reaction yields this compound as a white crystalline solid. The purity of the compound can be verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it useful in studying the function of certain neurotransmitter receptors in the brain. It has also been found to have potential use in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(6-methyl-2-propylpyrimidin-4-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-3-4-11-13-10(2)9-12(14-11)15-5-7-16-8-6-15;/h9H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGRRNFTOKTTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)
